TRPV1 Antagonist Activity: Binding Affinity Comparison with Structural Analogs
A BindingDB entry associated with ChEMBL target 641610 reports antagonist activity for a compound containing the N-(cyclobutylmethyl)-3-fluoro-5-methylaniline scaffold [1]. In the context of the US 2022/0324811 A1 patent, which claims 1,3-substituted cyclobutyl derivatives, compounds with cyclobutylmethyl N-substituents exhibit TRPV1 antagonism [2]. However, head-to-head IC50 data for CAS 1526578-89-1 versus specific named comparators are not available in the public domain. Cross-study comparisons are precluded by assay variability. Therefore, the quantitative differentiation claimed herein is based on class-level inference from structural SAR trends described in the patent literature [2].
| Evidence Dimension | TRPV1 antagonist potency |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | Related cyclobutyl derivatives within US 2022/0324811 A1 |
| Quantified Difference | Not quantifiable from public sources |
| Conditions | Human recombinant TRPV1 expressed in HEK293 cells or human 1321 cells; capsaicin-induced calcium flux FLIPR assays |
Why This Matters
The cyclobutylmethyl substitution pattern, combined with the 3-fluoro-5-methyl aniline core, is a structurally defined pharmacophore element whose specific geometry influences TRPV1 antagonism, as supported by patent SAR disclosures, and cannot be assumed interchangeable with regioisomeric or N-substituent variants without empirical validation.
- [1] BindingDB. ChEMBL_641610 (CHEMBL1176312): Antagonist activity at human recombinant TRPV1 receptor expressed in human 1321 cells assessed as inhibition of capsaicin-induced intracellular calcium levels by FLIPR assay. View Source
- [2] Liu D, Papillon J, Peukert S, Powers JJ. 1,3-substituted cyclobutyl derivatives and uses thereof. US Patent Application Publication 2022/0324811 A1. March 24, 2022. View Source
